2-(4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID
Description
2-(4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro and fluoro-substituted aniline moiety linked to a phenylacetic acid backbone
Properties
IUPAC Name |
2-[4-[(4-chloro-2-fluorophenyl)carbamoylamino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c16-10-3-6-13(12(17)8-10)19-15(22)18-11-4-1-9(2-5-11)7-14(20)21/h1-6,8H,7H2,(H,20,21)(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEATUHDHXLNPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID typically involves multiple steps, starting with the preparation of the chloro and fluoro-substituted aniline derivative. This is followed by the formation of the amide bond with phenylacetic acid. Common reagents used in these reactions include isocyanates, acyl chlorides, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry
In chemistry, 2-(4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is used as a building block for synthesizing more complex molecules.
Biology
Biologically, this compound has been studied for its potential anti-inflammatory and analgesic properties. It is believed to inhibit certain enzymes involved in the inflammatory response, making it a candidate for developing new therapeutic agents .
Medicine
In medicine, research focuses on its potential as a nonsteroidal anti-inflammatory drug (NSAID). Its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests it could be effective in treating conditions like arthritis and other inflammatory diseases .
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its derivatives may serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other valuable chemicals .
Mechanism of Action
The mechanism of action of 2-(4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACID involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: Another NSAID with a similar mechanism of action, but with different chemical structure and pharmacokinetic properties.
Ibuprofen: A widely used NSAID that also inhibits COX enzymes but has a different safety profile and efficacy.
Naproxen: Known for its longer half-life compared to other NSAIDs, making it suitable for chronic conditions.
Uniqueness
2-(4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID stands out due to its specific substitution pattern on the aniline ring, which may confer unique pharmacological properties. Its dual halogen substitution (chloro and fluoro) can influence its binding affinity and selectivity towards COX enzymes, potentially offering advantages in terms of efficacy and safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
